ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound, in particular, features a thioacetate group attached to the imidazole ring, which is substituted with p-tolyl groups at the 1 and 5 positions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,5-di-p-tolyl-1H-imidazole and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).
Catalysts: A base such as triethylamine (TEA) or potassium carbonate (K2CO3) may be used to facilitate the reaction.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Resulting from reduction reactions.
Substituted Imidazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate is unique due to its specific substitution pattern on the imidazole ring. Similar compounds include:
Ethyl 2-((1,4-di-p-tolyl-1H-imidazol-2-yl)thio)acetate: Different position of the tolyl groups on the imidazole ring.
Ethyl 2-((1,5-di-m-tolyl-1H-imidazol-2-yl)thio)acetate: Different isomers of the tolyl groups.
Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)acetate: Lack of the thio group.
These compounds may exhibit different reactivity and biological activity due to variations in their chemical structure.
Properties
IUPAC Name |
ethyl 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-9-5-15(2)6-10-17)23(21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCXYDWLYOLSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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